7-(2-Aminoethyl)-2-methyl-2H-indazole 7-(2-Aminoethyl)-2-methyl-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021207
InChI: InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

7-(2-Aminoethyl)-2-methyl-2H-indazole

CAS No.:

Cat. No.: VC18021207

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Aminoethyl)-2-methyl-2H-indazole -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(2-methylindazol-7-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3
Standard InChI Key NYANTKAZIYGTOG-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C=CC=C(C2=N1)CCN

Introduction

Molecular Structure and Physicochemical Properties

7-(1-Aminoethyl)-2-methyl-2H-indazole (C₁₀H₁₃N₃, molecular weight: 175.23 g/mol) adopts a bicyclic framework consisting of a benzene ring fused to a pyrazole moiety. Key structural features include:

  • Tautomerism: The 2H-indazole tautomer is stabilized by the methyl group at N2, which prevents aromatization to the 1H-form .

  • Substituent Effects: The 1-aminoethyl group at C7 introduces a basic amine (pKa ~9–10) capable of forming hydrogen bonds, while the methyl group at N2 enhances metabolic stability by blocking oxidation sites .

  • Stereochemistry: The chiral center at the 1-aminoethyl side chain creates two enantiomers, though stereochemical data for this specific compound remain unreported .

Experimental data from PubChem indicate moderate solubility in aqueous buffers (predicted logP: 1.8) and stability under ambient conditions .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 2-Methyl-2H-indazole core: Synthesized via reductive cyclization of 2-nitrobenzaldehyde derivatives .

  • 1-Aminoethyl side chain: Introduced through late-stage C–H functionalization or nucleophilic substitution .

Organophosphorus-Mediated Reductive Cyclization

Nazaré et al. demonstrated that 3-amino-2H-indazoles can be synthesized via trimethylaluminium-mediated cyclization of 2-nitrobenzonitriles (Scheme 1a) . Adapting this method, 2-methyl-2H-indazole could be functionalized at C7 using rhodium-catalyzed C–H activation with acrylates or α-keto aldehydes . For example, Xi et al. achieved C7 acylation of azobenzenes using Rh(III) catalysts and acrylates, yielding 3-acylated indazoles in 65–82% yields .

Regioselective Alkylation

Yang and Mei reported a regioselective N2-alkylation of 1H-indazoles using trialkyl orthoformates under acidic conditions (Scheme 2) . This method, which proceeds via a protonation-rearrangement mechanism, could be employed to install the methyl group at N2. Subsequent functionalization at C7 via Ullmann coupling or Buchwald–Hartwig amination would introduce the 1-aminoethyl moiety .

Challenges and Future Directions

  • Stereoselective Synthesis: Developing asymmetric methods to resolve enantiomers and assess their pharmacological differences.

  • Metabolic Stability: Preliminary microsomal data for analogs indicate rapid degradation (e.g., 7m: 0% remaining after 60 minutes) , necessitating prodrug strategies or structural modifications.

  • Target Identification: Computational docking studies against kinase and GPCR targets could prioritize experimental assays.

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